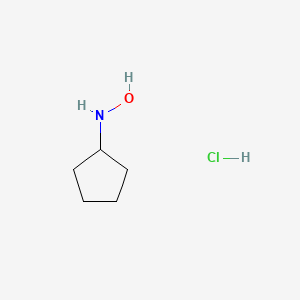

N-cyclopentylhydroxylamine hydrochloride

Description

Properties

IUPAC Name |

N-cyclopentylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYAXGCZWFLHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclopentylhydroxylamine Hydrochloride

CAS Number: 60568-18-5

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of N-cyclopentylhydroxylamine hydrochloride, a versatile synthetic intermediate with growing relevance in medicinal chemistry and organic synthesis. This document delves into its chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Introduction: The Emerging Role of this compound in Modern Synthesis

This compound (C₅H₁₂ClNO) is the hydrochloride salt of N-cyclopentylhydroxylamine. While perhaps not as widely recognized as some classical reagents, its unique structural features—a hydroxylamine moiety directly attached to a cyclopentyl ring—render it a valuable building block for the synthesis of complex nitrogen-containing molecules. The hydrochloride salt form enhances its stability and handling properties, making it a practical reagent in a laboratory setting.

The incorporation of a cyclopentyl group can impart favorable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and improved lipophilicity. The hydroxylamine functionality, in turn, is a versatile precursor for a variety of nitrogen-containing heterocycles and other functional groups that are prevalent in biologically active compounds. This combination makes this compound a compound of significant interest for drug discovery and development programs.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 60568-18-5 | [1] |

| Molecular Formula | C₅H₁₂ClNO | |

| Molecular Weight | 137.61 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| Melting Point | Not well-documented in public literature | |

| Boiling Point | Not applicable (decomposes) |

Computed Properties of the Free Base (N-cyclopentylhydroxylamine, CAS 4901-28-4):

| Property | Value | Source |

| Molecular Weight | 101.15 g/mol | [2] |

| XLogP3 | 0.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 101.084063974 | [2] |

| Topological Polar Surface Area | 32.3 Ų | [2] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through several established methods for N-alkylation of hydroxylamine. A common and mechanistically sound approach involves the reductive amination of cyclopentanone or the direct alkylation of hydroxylamine.

Representative Synthesis via Reductive Amination of Cyclopentanone

This two-step process is often favored due to the ready availability of the starting materials and the generally good yields.

Step 1: Formation of Cyclopentanone Oxime

The initial step involves the condensation of cyclopentanone with hydroxylamine hydrochloride in the presence of a base to form cyclopentanone oxime. The base is crucial to neutralize the hydrochloric acid and liberate the free hydroxylamine nucleophile.

Step 2: Reduction of the Oxime

The cyclopentanone oxime is then reduced to N-cyclopentylhydroxylamine. A variety of reducing agents can be employed, with the choice often dictated by selectivity, scalability, and safety considerations. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄) under specific conditions, or catalytic hydrogenation.

Overall Synthetic Workflow:

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

Cyclopentanone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (ethanolic solution)

-

Diethyl ether

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water. Add cyclopentanone (1.0 eq) to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the cyclopentanone oxime can be extracted with an organic solvent like ethyl acetate.

-

Oxime Reduction: Dissolve the crude cyclopentanone oxime in methanol. Cool the solution in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the pH between 3 and 4 by the dropwise addition of hydrochloric acid. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Salt Formation: Quench the reaction by the addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and filter. To the ethereal solution, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices:

-

The use of sodium acetate in the oxime formation provides a buffered system to liberate hydroxylamine from its hydrochloride salt without creating a strongly basic environment that could promote side reactions.

-

Sodium cyanoborohydride is a preferred reducing agent for this transformation because it is selective for the reduction of the oxime in the presence of other functional groups and is effective under mildly acidic conditions.

-

The final precipitation with HCl in a non-polar solvent like diethyl ether is a standard and efficient method for isolating the hydrochloride salt of an amine, often resulting in a crystalline and easily handled product.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the versatile reactivity of the hydroxylamine moiety. It can act as a nucleophile or be a precursor to other reactive species.

Nucleophilic Reactions

The nitrogen atom of N-cyclopentylhydroxylamine is nucleophilic and can react with various electrophiles. This reactivity is fundamental to its application as a building block. For instance, it can participate in Michael additions and other conjugate additions to α,β-unsaturated systems.[3]

Formation of Nitrones

N-Alkylhydroxylamines can be oxidized to nitrones, which are valuable 1,3-dipoles. These nitrones can then undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidine rings, a common heterocyclic motif in many biologically active molecules.[3]

Role as a Precursor in Pharmaceutical Synthesis

While specific examples for this compound are not extensively documented in readily available literature, its structural analogs, such as N-benzylhydroxylamine hydrochloride, are crucial intermediates in the synthesis of important pharmaceuticals. For example, N-benzylhydroxylamine hydrochloride is a key precursor in the synthesis of an intermediate for Ticagrelor, an antiplatelet drug.[3][4] This highlights the potential of this compound to be employed in similar synthetic strategies for novel drug candidates. The cyclopentyl group can be strategically incorporated to modulate the pharmacological profile of a lead compound.

Logical Relationship of Reactivity and Application:

Sources

An In-Depth Technical Guide to N-Cyclopentylhydroxylamine Hydrochloride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentylhydroxylamine hydrochloride is a valuable hydroxylamine derivative that serves as a critical building block in modern medicinal chemistry. Its utility primarily stems from its role as a precursor to cyclopentyl-substituted nitrones, which are versatile 1,3-dipoles for the synthesis of complex, nitrogen-containing heterocyclic scaffolds via [3+2] cycloaddition reactions. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a detailed examination of its synthesis, and a practical, field-tested protocol for its application in nitrone formation and subsequent cycloaddition reactions—a cornerstone in the discovery of novel therapeutic agents.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. This compound is a stable, crystalline solid under standard conditions, making it a convenient precursor for the in situ generation of the free hydroxylamine. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 137.61 g/mol | |

| Molecular Formula | C₅H₁₂ClNO | |

| CAS Number | 60568-18-5 | |

| Appearance | White to off-white crystalline solid | Inferred from related compounds[1] |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | Inferred from structure |

Synthesis and Mechanistic Considerations

The synthesis of N-alkylated hydroxylamines, such as N-cyclopentylhydroxylamine, is typically achieved through the nucleophilic substitution of an appropriate alkyl halide with hydroxylamine. The hydrochloride salt is then prepared by treatment with hydrochloric acid.

A common synthetic approach involves the reaction of cyclopentyl bromide with hydroxylamine. From a mechanistic standpoint, this is an S(_N)2 reaction where the nitrogen atom of hydroxylamine acts as the nucleophile, displacing the bromide leaving group from the cyclopentyl electrophile.

Causality Behind Experimental Design:

-

Choice of Base: The reaction to form the free hydroxylamine from its hydrochloride salt requires a base. A moderately strong base like sodium hydroxide or sodium carbonate is often used. The choice is critical; a weak base may not sufficiently deprotonate the hydroxylammonium ion, leading to low yields, while an excessively strong base can promote undesired side reactions.

-

Solvent System: A mixed solvent system, such as methanol/water, is often employed.[2] Methanol helps to solubilize the organic starting material (cyclopentyl bromide), while water is an excellent solvent for the hydroxylamine hydrochloride and the base. This ensures a homogenous reaction mixture, maximizing the reaction rate.

-

Temperature Control: The initial deprotonation of hydroxylamine hydrochloride is often performed at a reduced temperature (e.g., 0-10 °C) to safely manage the exothermicity of the acid-base neutralization.[2] The subsequent alkylation step may be performed at room temperature or with gentle heating to drive the reaction to completion without promoting the formation of byproducts.

-

Salt Formation: The final step of bubbling hydrogen chloride gas through a solution of the free N-cyclopentylhydroxylamine in a non-polar solvent like diethyl ether is a standard and efficient method for precipitating the stable, easy-to-handle hydrochloride salt.

A generalized workflow for the synthesis is depicted below:

Application in Heterocyclic Synthesis: A Protocol for Nitrone Formation and 1,3-Dipolar Cycloaddition

A primary and powerful application of this compound is its use as a precursor for the in situ generation of C-cyclopentyl nitrones. These nitrones are versatile 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to stereoselectively form five-membered isoxazolidine rings.[3] This reaction is a cornerstone of synthetic chemistry, providing access to complex molecular architectures found in many biologically active compounds.[3]

The following protocol details a representative, self-validating procedure for the formation of a nitrone from this compound and an aldehyde, followed by its cycloaddition with an alkene.

Experimental Protocol: Two-Step, One-Pot Synthesis of an Isoxazolidine Derivative

Step 1: In Situ Nitrone Formation

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: To the suspension, add a mild base such as sodium bicarbonate (1.1 eq). The addition of a base is crucial to neutralize the hydrochloride salt and generate the free N-cyclopentylhydroxylamine in situ. An aqueous solution of the base can be used, creating a biphasic system.

-

Aldehyde Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) to the mixture.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The formation of the nitrone is typically accompanied by the consumption of the aldehyde. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot and the appearance of a new, higher Rf spot corresponding to the nitrone. This step is usually complete within 1-2 hours. Self-validation check: A complete consumption of the aldehyde starting material should be observed before proceeding.

Step 2: 1,3-Dipolar Cycloaddition

-

Dipolarophile Addition: To the reaction mixture containing the in situ-generated nitrone, add the alkene dipolarophile (e.g., styrene, 1.2 eq). The use of a slight excess of the dipolarophile ensures complete consumption of the nitrone.

-

Reaction Conditions: Continue stirring at room temperature or gently heat to 40 °C to facilitate the cycloaddition. The reaction progress should be monitored by TLC or LC-MS. The disappearance of the nitrone and the appearance of the isoxazolidine product spot indicate reaction completion. These reactions can take anywhere from a few hours to overnight.

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoxazolidine product.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of its constituent parts: hydroxylamines and alkylamine hydrochlorides.

-

General Hazards: Hydroxylamine and its derivatives are known to be skin and respiratory tract irritants and may cause allergic skin reactions.[4][5] They are also suspected of being carcinogenic and may cause damage to organs through prolonged or repeated exposure.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All manipulations should be performed in a well-ventilated chemical fume hood.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a reagent of significant value to the drug discovery and development community. Its stable salt form and its utility as a direct precursor to cyclopentylnitrones make it an essential tool for the construction of novel heterocyclic entities. A firm grasp of its properties, the rationale behind its synthesis, and the practical details of its application in 1,3-dipolar cycloaddition reactions empowers researchers to leverage this versatile building block to its full potential in the quest for new medicines.

References

-

PubChem. N-cyclopentylhydroxylamine. National Center for Biotechnology Information. [Link]

- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

- Google Patents.

-

Cole-Parmer. Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. [Link]

-

Chen, X., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry, 7(3), 70. [Link]

-

MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. [Link]

-

New Journal of Chemistry. 1,3-dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Penta chemicals. Hydroxylamine hydrochloride - Safety Data Sheet. [Link]

Sources

- 1. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 2. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

A Technical Guide to the Synthesis of N-cyclopentylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-alkylhydroxylamines are a critical class of compounds in medicinal chemistry and organic synthesis, serving as versatile intermediates for nitrogen-containing molecules. This guide provides an in-depth technical exploration of the primary synthetic pathways to N-cyclopentylhydroxylamine hydrochloride, a valuable building block. We will dissect two core methodologies: the reductive amination of cyclopentanone and the direct N-alkylation of hydroxylamine. This document is structured to provide not just procedural steps, but a deep mechanistic understanding, enabling researchers to make informed decisions in experimental design, troubleshoot potential issues, and adapt these protocols for broader applications. Emphasis is placed on reaction control, selectivity, and safety to ensure robust and reproducible outcomes.

Introduction: The Significance of N-Alkylhydroxylamines

N-substituted hydroxylamines are foundational components in the synthesis of numerous bioactive molecules and complex organic structures. Their unique N-O bond makes them precursors to nitrones for 1,3-dipolar cycloadditions, intermediates for the synthesis of β-amino acids, and valuable ligands in coordination chemistry.[1][2] The cyclopentyl moiety, in particular, is a common lipophilic scaffold in pharmaceuticals that can enhance binding affinity and metabolic stability. Consequently, reliable and scalable access to this compound is of significant interest to the drug development community.

The primary challenge in synthesizing N-mono-substituted hydroxylamines lies in achieving high selectivity.[3] Key hurdles include preventing over-reduction of the C=N bond, which leads to the corresponding primary amine, and avoiding cleavage of the labile N-O bond.[3][4][5] This guide will address these challenges by detailing field-proven strategies and explaining the causality behind critical experimental choices.

Chapter 1: Pathway I - Reductive Amination of Cyclopentanone

The most convergent and widely adopted strategy for preparing N-cyclopentylhydroxylamine is the reductive amination of cyclopentanone. This two-step, one-pot sequence involves the initial formation of cyclopentanone oxime, followed by its selective reduction.

Principle and Mechanism

The synthesis begins with the condensation reaction between cyclopentanone and hydroxylamine, typically in an acidic or buffered medium, to form cyclopentanone oxime.[6][7] This is a classic carbonyl chemistry reaction involving nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.[6]

The crucial step is the subsequent selective reduction of the oxime's C=N double bond without cleaving the N-O bond or further reducing the hydroxylamine to an amine.[3][8]

`dot graph Reductive_Amination_Mechanism { rankdir="LR"; node [shape=plaintext, fontname="Arial"];

} ` Caption: General mechanism for reductive amination pathway.

Key Experimental Considerations

Choice of Reducing Agent: This is the most critical decision in this pathway. The ideal reagent must be mild enough to preserve the N-O bond.

-

Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reducing oximes to hydroxylamines due to its milder nature compared to sodium borohydride (NaBH₄). The reaction is typically run under slightly acidic conditions (pH 3-4) to protonate the oxime, making it more susceptible to hydride attack.

-

Diborane (B₂H₆): The reduction of oximes with diborane is a well-established method for synthesizing N-monosubstituted hydroxylamines.[9][10] It offers good selectivity but requires careful handling due to its pyrophoric nature.

-

Catalytic Hydrogenation: This method offers a greener alternative but requires careful catalyst selection and control. Platinum-based catalysts like PtO₂ (Adam's catalyst) in the presence of a strong acid have been used.[3] More recently, advanced iridium or nickel-based homogeneous catalysts have shown excellent selectivity for hydrogenating oximes to hydroxylamines under mild conditions.[4][11][12][13] The key is to avoid catalysts like Palladium on Carbon (Pd/C) under neutral conditions, which are known to aggressively cleave the N-O bond, leading primarily to the amine.[5]

pH Control: Maintaining a weakly acidic environment is crucial. It facilitates the initial oxime formation and activates the oxime for reduction, but strongly acidic conditions can promote N-O bond cleavage, especially during hydrogenation.[8]

Detailed Experimental Protocol (Borane Reduction)

This protocol is based on established procedures for the selective reduction of oximes.[9]

Step 1: Cyclopentanone Oxime Formation

-

To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in water/ethanol, add sodium acetate (1.1 eq) and stir until dissolved.

-

Add cyclopentanone (1.0 eq) dropwise to the solution at room temperature.

-

Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, extract the product into diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclopentanone oxime.

Step 2: Diborane Reduction and Hydrochloride Salt Formation

-

Warning: Diborane is toxic and pyrophoric. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

-

Dissolve the crude cyclopentanone oxime (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 1.5-2.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 6M hydrochloric acid until the evolution of hydrogen gas ceases.

-

Stir the mixture for an additional 1 hour at room temperature to ensure complete hydrolysis of borane complexes.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Add water to the residue and basify to pH > 10 with 20% NaOH solution.

-

Extract the free base (N-cyclopentylhydroxylamine) with dichloromethane (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and cool to 0 °C.

-

Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol dropwise, until precipitation is complete.

-

Collect the white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

| Parameter | Step 1: Oxime Formation | Step 2: Reduction & Salt Formation |

| Key Reagents | Cyclopentanone, NH₂OH·HCl | Cyclopentanone Oxime, BH₃·THF, HCl |

| Solvent | Water/Ethanol | Anhydrous THF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% (crude) | 60-75% (overall) |

| Key Challenge | N/A (straightforward) | Preventing over-reduction; safe handling |

Chapter 2: Pathway II - Direct N-Alkylation of Hydroxylamine

An alternative, more direct approach is the nucleophilic substitution of a cyclopentyl halide with hydroxylamine. This pathway avoids the use of potent reducing agents but presents its own set of selectivity challenges.

Principle and Mechanism

In this Sₙ2 reaction, hydroxylamine acts as the nitrogen nucleophile, displacing a halide (typically bromide or iodide) from the cyclopentyl ring.[14] The primary challenge is that the product, N-cyclopentylhydroxylamine, is also a nucleophile and can react with another molecule of cyclopentyl bromide to form the undesired N,N-dicyclopentylhydroxylamine.

`dot graph Alkylation_Pathway { rankdir="LR"; node [shape=plaintext, fontname="Arial"];

} ` Caption: Reaction scheme for the direct N-alkylation of hydroxylamine.

Key Experimental Considerations

Controlling Alkylation: The key to success is minimizing the formation of the dialkylated byproduct.

-

Excess Hydroxylamine: Using a large stoichiometric excess of hydroxylamine (5-10 equivalents) is the most effective strategy. This increases the probability that a molecule of cyclopentyl bromide will collide with hydroxylamine rather than the mono-alkylated product.

-

Protecting Groups: A more sophisticated approach involves using a protected hydroxylamine derivative, such as N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH).[15] Alkylation occurs, followed by deprotection with HCl to yield the desired product cleanly.[15][16] This method offers superior control but adds steps to the overall sequence.

Base and Solvent: A base (e.g., sodium carbonate or triethylamine) is required to neutralize the HBr formed during the reaction. The solvent is typically a polar protic solvent like ethanol or methanol to solubilize the hydroxylamine salt.

Detailed Experimental Protocol (Excess Reagent Method)

-

Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride (5.0 eq) and sodium hydroxide (5.5 eq) in a mixture of ethanol and water at 0 °C. Filter off the precipitated sodium chloride.

-

To the filtrate, add cyclopentyl bromide (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux (around 60-70 °C) for 6-12 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate to remove any unreacted starting material and the dialkylated byproduct.

-

Acidify the aqueous layer with concentrated HCl to pH ~1.

-

Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities.

-

Basify the aqueous layer to pH > 10 with 20% NaOH.

-

Extract the free base into dichloromethane (3x).

-

Proceed with the salt formation as described in Section 1.3, Step 2 (starting from step 11) .

Chapter 3: Purification and Final Salt Formation

Regardless of the synthetic pathway, the final step involves converting the isolated N-cyclopentylhydroxylamine free base into its stable, crystalline hydrochloride salt.

Protocol for Hydrochloride Formation

As detailed in the previous sections, this is reliably achieved by dissolving the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or isopropanol) and introducing anhydrous hydrochloric acid. The HCl can be bubbled as a gas or added as a solution in an organic solvent (e.g., 2M HCl in diethyl ether). The hydrochloride salt, being insoluble in these solvents, precipitates and can be easily isolated by filtration. This step also serves as a final purification, as many organic impurities will remain in the mother liquor.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

-

Melting Point: To compare with literature values as a measure of purity.

Conclusion

This guide has detailed the two most viable synthetic pathways for producing this compound.

-

The Reductive Amination Pathway is often preferred for its convergent nature and the commercial availability of the starting materials. Its success hinges critically on the selection of a mild reducing agent to prevent over-reduction and N-O bond cleavage.

-

The Direct Alkylation Pathway offers a more direct route but requires careful control of stoichiometry or the use of protecting groups to avoid the formation of dialkylated byproducts.

The choice between these methods will depend on the specific resources available, the scale of the synthesis, and the desired purity of the final product. By understanding the mechanistic principles and key experimental variables outlined in this document, researchers can confidently and safely synthesize this valuable chemical intermediate for their discovery and development programs.

References

- Vertex AI Search. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines.

- PubMed. (2021). Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines.

- Nature Chemistry. (2022). Nickel-catalyzed asymmetric hydrogenation of oximes.

- InCatT. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines.

- Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes.

- ACS Publications. (n.d.). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines.

- PMC - NIH. (n.d.). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.

- ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products.

- ACS Publications. (n.d.). Reduction of oximes, oxime ethers, and oxime esters with diborane. Novel synthesis of amines.

- Filo. (2024). Which product is obtained when cyclopentanone reacts with hydroxyl amine in acidic medium.

- Google Patents. (n.d.). Preparation method of cyclopentanone oxime.

- Filo. (2025). Predict the products of the following reactions: (i) Cyclopentanone + hy...

- PubMed. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH).

- Google Patents. (n.d.). Preparation method of cyclopropylhydrazine hydrochloride.

- PubMed. (n.d.). Reaction between N-alkylhydroxylamines and chiral enoate esters.

- Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation).

- MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.

Sources

- 1. Reaction between N-alkylhydroxylamines and chiral enoate esters: more experimental evidence for a cycloaddition-like process, a rationale based on DFT theoretical calculations, and stereoselective synthesis of new enantiopure beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Which product is obtained when cyclopentanone reacts with hydroxyl amine .. [askfilo.com]

- 7. Predict the products of the following reactions: (i) Cyclopentanone + hy.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 14. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 15. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of N-cyclopentylhydroxylamine Hydrochloride

Introduction

N-cyclopentylhydroxylamine hydrochloride is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural combination of a cyclopentyl ring and a hydroxylamine moiety makes it a versatile building block for creating complex molecules with diverse biological activities. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed methodologies for their experimental determination, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting the physical and chemical properties of a compound.

Molecular Formula: C₅H₁₂ClNO

Molecular Weight: 137.61 g/mol [1]

CAS Number: 60568-18-5[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Predicted and Known Physical Properties

| Property | Value | Source and Notes |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 140-160 °C (decomposes). | Prediction based on similar N-alkylhydroxylamine hydrochlorides. Experimental determination is highly recommended. |

| Boiling Point | Not applicable. Decomposes upon heating. | As is common with salt forms of organic compounds. |

| Solubility | Water: Predicted to be soluble. Methanol/Ethanol: Predicted to be soluble. Dichloromethane/Chloroform: Predicted to be sparingly soluble to insoluble. Diethyl Ether/Hexane: Predicted to be insoluble. | Predictions based on the polar nature of the hydrochloride salt. Experimental verification is necessary for quantitative data. |

| Appearance | White to off-white solid. | Based on general characteristics of similar amine salts. |

Experimental Protocols for Physical Property Determination

To address the gap in experimental data, the following section provides detailed, self-validating protocols for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C).

Methodology: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

For a first determination, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

-

For an accurate determination, repeat with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is critical for applications in synthesis, formulation, and biological assays.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Qualitative Assessment:

-

To approximately 1 mL of each solvent in a separate vial, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.

-

Vortex or agitate the mixture at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid dissolves completely.

-

-

Semi-Quantitative Assessment (for solvents where the compound is soluble):

-

Start with a known volume of solvent (e.g., 1 mL).

-

Add small, accurately weighed portions of the solute, ensuring complete dissolution after each addition with agitation.

-

Continue until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).

-

Calculate the approximate solubility in mg/mL or g/L.

-

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the compound, confirming its identity and providing insights into its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in D₂O):

-

δ 3.5-3.8 ppm (m, 1H): Methine proton on the cyclopentyl ring attached to the nitrogen.

-

δ 1.5-2.0 ppm (m, 8H): Methylene protons of the cyclopentyl ring.

-

Protons on N and O: Exchangeable protons, may not be observed or may appear as a broad singlet.

Predicted ¹³C NMR Spectrum (in D₂O):

-

δ 60-70 ppm: Methine carbon of the cyclopentyl ring attached to the nitrogen.

-

δ 20-35 ppm: Methylene carbons of the cyclopentyl ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

-

Interpretation: Assign the chemical shifts to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions (as KBr pellet):

-

3200-2800 cm⁻¹ (broad): N-H and O-H stretching vibrations, likely broadened due to hydrogen bonding and the presence of the hydrochloride.

-

2960-2850 cm⁻¹: C-H stretching of the cyclopentyl group.

-

1600-1500 cm⁻¹: N-H bending vibrations.

-

1470-1440 cm⁻¹: C-H bending of the cyclopentyl group.

-

~1100 cm⁻¹: C-N stretching.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and grind to a fine powder.

-

Pellet Formation: Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the functional groups in the molecule.

Synthesis and Purification

A representative synthesis of this compound involves a two-step process: the formation of the free base followed by conversion to the hydrochloride salt.

Step 1: Synthesis of N-cyclopentylhydroxylamine (Free Base)

A common method for the synthesis of N-alkylhydroxylamines is the reaction of an alkyl halide with hydroxylamine.

Step 2: Formation of the Hydrochloride Salt

The free base is then reacted with hydrochloric acid to form the stable hydrochloride salt. A general procedure involves dissolving the amine in a suitable solvent and adding a solution of HCl.[2][3]

Caption: General Synthetic Workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions.

Hazard Identification: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Store in a tightly closed container in a cool, dry place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This technical guide provides a thorough overview of the physical properties of this compound, grounded in both known data and reliable predictions. While a complete experimental dataset is not yet publicly available, this document equips researchers with the necessary protocols to determine these properties with scientific rigor. The provided information on synthesis, safety, and handling further supports the effective and safe use of this important chemical intermediate in research and development endeavors.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopentylhydroxylamine. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2021, August 26). Forming oxalte salts of amines. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of N-Cyclopentylhydroxylamine Hydrochloride

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides an in-depth examination of the solubility profile of N-cyclopentylhydroxylamine hydrochloride (C₅H₁₁NO · HCl). We will explore its core physicochemical properties, present detailed protocols for both kinetic and thermodynamic solubility determination, and analyze the critical factors that modulate its solubility, namely pH, temperature, and solvent composition. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental methodologies to empower researchers in their characterization of this and similar molecules.

Introduction to this compound

N-cyclopentylhydroxylamine is an organic compound featuring a cyclopentyl ring attached to a hydroxylamine functional group.[3] As a hydrochloride salt, its properties are significantly influenced by the protonation of the basic nitrogen atom, which generally enhances its aqueous solubility compared to the free base form.[4] Understanding its solubility is crucial for its application in medicinal chemistry and other research areas where solution-phase behavior is paramount.

Physicochemical Properties

A summary of the key physicochemical properties of N-cyclopentylhydroxylamine and its hydrochloride salt is presented below. These parameters form the foundation for understanding its solubility characteristics.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 60568-18-5 | [5] |

| Molecular Formula | C₅H₁₂ClNO | Calculated |

| Molecular Weight | 137.61 g/mol | Calculated from[3] |

| Chemical Structure (HCl Salt) | - | |

| pKa (Predicted) | Not readily available; expected to be weakly basic | - |

| LogP (Free Base, Predicted) | 0.6 | [3] |

Note: The molecular weight is calculated based on the free base (C₅H₁₁NO, MW: 101.15 g/mol ) and HCl (MW: 36.46 g/mol ). Predicted values should be confirmed experimentally.

The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery and development, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic.[6][7]

-

Kinetic Solubility is measured under conditions that are not at equilibrium. It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6][8][9] This method is rapid, amenable to high-throughput screening (HTS), and reflects the solubility challenges often encountered when a concentrated compound stock is introduced into an aqueous bioassay.[10] The result is often a measure of how readily a compound precipitates from a supersaturated solution.

-

Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium with its solid phase.[2][8][11] This measurement requires longer incubation times to ensure equilibrium is reached and is considered the "gold standard" for determining a compound's intrinsic solubility.[7][12] It is a critical parameter for pre-formulation and understanding bioavailability.[11]

The logical relationship between these two key solubility types is illustrated below.

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. N-cyclopentylhydroxylamine | C5H11NO | CID 10219393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. 60568-18-5|this compound|BLD Pharm [bldpharm.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. improvedpharma.com [improvedpharma.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Stability and Storage of N-cyclopentylhydroxylamine Hydrochloride

Introduction

N-cyclopentylhydroxylamine hydrochloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount to ensure its quality, efficacy in downstream applications, and the safety of researchers handling the material. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability, analogous compound behavior, and modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Solubility | Soluble in water | General knowledge |

| Melting Point | 155-157 °C (decomposes) | [2] |

Table 1: Physicochemical Properties of this compound.

Intrinsic Stability and Potential Degradation Pathways

This compound, while stable under ideal conditions, is susceptible to degradation through several pathways, primarily driven by its hydroxylamine functionality. The hydrochloride salt form enhances its stability and water solubility compared to the free base.

Oxidative Degradation

The most significant degradation pathway for N-alkylhydroxylamines is oxidation. This can occur through auto-oxidation in the presence of atmospheric oxygen or be catalyzed by trace metal ions. A likely degradation pathway is the disproportionation of the N-cyclopentylhydroxylamine.[2] This process can lead to the formation of cyclopentylamine and corresponding oxidized species.

A proposed oxidative degradation pathway is illustrated below:

Figure 1: Proposed oxidative degradation pathway of N-cyclopentylhydroxylamine.

Hydrolytic Stability

While the hydrochloride salt is generally stable in aqueous solutions at neutral pH, prolonged exposure to acidic or basic conditions can promote degradation. The specific kinetics of hydrolysis for this compound are not extensively documented, but it is prudent to maintain solutions at a neutral pH to minimize potential degradation.

Thermal and Photostability

Recommended Storage and Handling

Based on the intrinsic stability of this compound and information from analogous compounds, the following storage and handling procedures are recommended to maintain its integrity:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[3]

-

Atmosphere: Due to its sensitivity to air and moisture, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2]

-

Container: Use glass or other inert containers. Avoid contact with metals that could catalyze oxidation.

-

Light: Protect from light by using amber vials or storing in a dark location.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[2] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and quantifying any degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable technique. Since hydroxylamines lack a strong chromophore, a pre-column derivatization step is necessary.

Proposed Stability-Indicating HPLC Method

The following method is proposed based on established procedures for the analysis of hydroxylamine in pharmaceutical substances.[3][4][5]

4.1.1. Derivatization

Benzaldehyde can be used as a derivatizing agent to form a stable, UV-active benzaldoxime derivative.[5]

Figure 2: Pre-column derivatization workflow for HPLC analysis.

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Proposed HPLC Conditions.

4.1.3. Method Validation

The proposed method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.[3] This includes assessing specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To validate the stability-indicating nature of the analytical method and to further understand the degradation pathways, forced degradation studies should be performed.[6][7] These studies intentionally stress the this compound to generate degradation products.

4.2.1. Experimental Protocol for Forced Degradation

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photodegradation: Expose to UV light (254 nm) and visible light for a specified duration.

Samples from each stress condition should be analyzed using the validated HPLC method to demonstrate that the degradation products are well-resolved from the parent peak.

Figure 3: Workflow for forced degradation studies.

Conclusion

The stability of this compound is critical for its successful application in research and development. This guide has outlined the key factors influencing its stability, including its susceptibility to oxidation. By adhering to the recommended storage and handling conditions, the integrity of this valuable chemical intermediate can be preserved. Furthermore, the proposed stability-indicating analytical methodology provides a robust framework for monitoring the purity of this compound and for conducting further in-depth stability studies. A thorough understanding and implementation of these principles will ensure the reliable and safe use of this compound in scientific endeavors.

References

-

Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. (n.d.). Oriental Journal of Chemistry.[Link]

-

RP-HPLC Technique. (n.d.). Asian Journal of Pharmaceutical Research.[Link]

-

Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024). American Journal of Biomedical Science and Research.[Link]

-

A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (n.d.). RSC Publishing.[Link]

-

A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.[Link]

-

Forced Degradation Studies. (2016). MedCrave online.[Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]

-

Catalytic disproportionation of N-alkylhydroxylamines bound to pentacyanoferrates. (2009). Dalton Transactions.[Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.[Link]

-

Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.[Link]

-

N-cyclopentylhydroxylamine. (n.d.). PubChem.[Link]

Sources

- 1. N-cyclopentylhydroxylamine | C5H11NO | CID 10219393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalytic disproportionation of N-alkylhydroxylamines bound to pentacyanoferrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique – Oriental Journal of Chemistry [orientjchem.org]

- 4. asianjpr.com [asianjpr.com]

- 5. biomedgrid.com [biomedgrid.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Spectroscopic Characterization of N-Cyclopentylhydroxylamine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-cyclopentylhydroxylamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction

This compound (C₅H₁₁NO·HCl) is a valuable building block in synthetic chemistry. Its reactivity, centered around the hydroxylamine functionality, allows for the construction of various nitrogen-containing heterocycles and other complex organic molecules. Accurate and unambiguous structural confirmation is paramount for its use in regulated environments such as pharmaceutical development. This guide details the expected spectroscopic signature of this compound, providing a baseline for its identification and quality control.

The hydrochloride salt form enhances the stability and water solubility of the parent compound, N-cyclopentylhydroxylamine. The presence of the hydrochloride has a distinct effect on the spectroscopic data, particularly in NMR and IR, which will be discussed in the relevant sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the cyclopentyl ring and for observing the influence of the hydroxylammonium group.

Methodologies for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent is critical, as the compound is a salt. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices. For the purpose of this guide, D₂O is selected as the solvent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of D₂O. Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The residual HDO signal is used as the internal reference (δ ≈ 4.79 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-100 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5 seconds) may be necessary for the quaternary carbon (if present) and to ensure accurate integration, although integration of ¹³C spectra is not typically performed.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the cyclopentyl ring and the exchangeable protons of the hydroxylammonium group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 - 3.7 | Multiplet | 1H | CH-N | The methine proton alpha to the nitrogen is deshielded by the electronegative nitrogen atom. |

| ~1.8 - 2.0 | Multiplet | 4H | CH₂ | The four protons on the carbons beta to the nitrogen. |

| ~1.6 - 1.8 | Multiplet | 4H | CH₂ | The four protons on the carbons gamma to the nitrogen. |

| Exchangeable Protons | Broad Singlet | 3H | NH₂OH | The protons on the nitrogen and oxygen are acidic and exchange with D₂O, often resulting in a broad, less distinct signal or no signal at all. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon environment in the cyclopentyl ring.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~65 - 70 | CH-N | The carbon atom directly attached to the nitrogen is significantly deshielded. |

| ~28 - 32 | CH₂ | The beta carbons of the cyclopentyl ring. |

| ~23 - 26 | CH₂ | The gamma carbon of the cyclopentyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes are associated with the O-H, N-H, C-H, and N-O bonds.

Methodology for IR Data Acquisition

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Acquire a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment or the KBr pellet matrix to subtract from the sample spectrum.

-

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the hydroxylammonium and cyclopentyl moieties.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Comments |

| 3200 - 2800 | N-H and O-H stretching | N⁺-H and O-H | A very broad and strong absorption due to the protonated amine and hydroxyl group, likely with multiple sub-peaks. |

| 2960 - 2850 | C-H stretching | Aliphatic C-H | Characteristic stretching vibrations of the cyclopentyl ring. |

| ~1600 | N-H bending | N⁺-H bend | Bending vibration of the ammonium group. |

| ~1450 | C-H bending | CH₂ scissoring | Bending vibrations of the methylene groups in the cyclopentyl ring. |

| ~1050 | N-O stretching | N-O | Stretching vibration of the nitrogen-oxygen bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, electrospray ionization (ESI) is a suitable technique due to the compound's polar and salt nature.

Methodology for Mass Spectrometry Data Acquisition

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Operate the mass spectrometer in positive ion mode.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-200).

-

The molecular weight of the free base (N-cyclopentylhydroxylamine) is 101.15 g/mol .

-

Predicted Mass Spectrum Data

In positive ion ESI-MS, the protonated molecule of the free base, [M+H]⁺, is expected to be the base peak.

| m/z | Proposed Ion | Comments |

| 102.1 | [C₅H₁₁NO + H]⁺ | The protonated molecular ion of the free base, N-cyclopentylhydroxylamine. This is expected to be the most abundant ion. |

| 85.1 | [C₅H₁₀N]⁺ | Loss of a hydroxyl radical (·OH) from the protonated molecular ion. |

| 68.1 | [C₅H₈]⁺ | Loss of hydroxylamine (NH₂OH) from the protonated molecular ion. |

Fragmentation Pathway

The fragmentation of the protonated N-cyclopentylhydroxylamine can provide further structural confirmation.

Caption: Proposed ESI-MS fragmentation of N-cyclopentylhydroxylamine.

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that all spectroscopic data is used in concert to provide an unambiguous structural confirmation.

Caption: Workflow for spectroscopic structure elucidation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a detailed and robust characterization of this compound. The predicted data in this guide, based on established spectroscopic principles and data from analogous structures, serves as a reliable reference for scientists working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural assignment and quality assessment.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook: Hydroxylamine, n-ethyl-, hydrochloride. (n.d.). Retrieved from [Link]

N-Cyclopentylhydroxylamine Hydrochloride: A Technical Guide to Synthesis, Properties, and Synthetic Applications

Introduction

N-alkylhydroxylamines are a class of organic compounds that serve as versatile and valuable intermediates in synthetic chemistry, particularly within the realm of drug discovery and development. Their unique chemical reactivity makes them crucial building blocks for the synthesis of a wide array of more complex, biologically active molecules.[1][2][3] This technical guide focuses on N-cyclopentylhydroxylamine hydrochloride, a representative member of this class. While specific public-domain literature on the direct biological mechanism of action of this compound is scarce, its significance lies in its potential as a precursor for various bioactive compounds. This guide will provide an in-depth exploration of its synthesis, chemical properties, and its role as a key synthetic intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-Cyclopentylhydroxylamine

Understanding the fundamental physicochemical properties of N-cyclopentylhydroxylamine is essential for its effective use in synthesis. The hydrochloride salt is typically used to improve stability and handling characteristics.[4]

| Property | Value | Source |

| Molecular Formula | C5H11NO | [5] |

| Molecular Weight | 101.15 g/mol | [5] |

| IUPAC Name | N-cyclopentylhydroxylamine | [5] |

| CAS Number (HCl salt) | 60568-18-5 | [4] |

| XLogP3 | 0.6 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis of this compound

The synthesis of N-alkylhydroxylamines can be achieved through several established methodologies in organic chemistry. Reductive amination of a carbonyl compound is a common and efficient route.[6][7]

Primary Synthesis Pathway: Reductive Amination of Cyclopentanone

The most direct approach to synthesizing N-cyclopentylhydroxylamine is through the reductive amination of cyclopentanone with hydroxylamine. This is typically followed by conversion to the hydrochloride salt.

Caption: General workflow for the synthesis of N-cyclopentylhydroxylamine HCl.

Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis of this compound from cyclopentanone.

Step 1: Formation of Cyclopentanone Oxime

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

Add cyclopentanone to the solution.

-

Slowly add a solution of sodium hydroxide or sodium carbonate to neutralize the hydrochloride and liberate free hydroxylamine.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the cyclopentanone oxime product can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.

Step 2: Reduction of Cyclopentanone Oxime to N-Cyclopentylhydroxylamine

-

Dissolve the cyclopentanone oxime in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add a reducing agent. A common choice is sodium cyanoborohydride (NaBH3CN) under slightly acidic conditions, or catalytic hydrogenation (H2 gas with a palladium catalyst).[8]

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction, typically by adding water or a dilute acid.

-

Extract the N-cyclopentylhydroxylamine product with an organic solvent.

-

Dry the organic phase and evaporate the solvent to obtain the free base.

Step 3: Salt Formation

-

Dissolve the crude N-cyclopentylhydroxylamine in a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in ether) with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Core Applications in Synthetic Chemistry

N-alkylhydroxylamines are valuable intermediates due to their ability to participate in a variety of chemical transformations, leading to the formation of key functional groups in bioactive molecules.[1][3]

Role in Aminative Difunctionalization of Alkenes

A significant application of N-alkylhydroxylamines is in the iron-catalyzed aminative difunctionalization of unactivated alkenes.[1][2] This methodology allows for the direct installation of medicinally relevant amine groups.

Caption: Iron-catalyzed aminative difunctionalization of an alkene.

This reaction is highly valuable as it can create complex amine-containing structures from simple starting materials under mild conditions.[1] The resulting products, such as 2-chloro-N-alkylamines, are versatile building blocks for further synthetic manipulations.

Precursor to Nitrones for 1,3-Dipolar Cycloadditions

N-alkylhydroxylamines can be oxidized to form nitrones. These nitrones are versatile 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolidine rings. This is a powerful method for constructing five-membered heterocyclic systems, which are common scaffolds in many biologically active molecules.

Synthesis of β-Amino Acids

The reaction of N-alkylhydroxylamines with α,β-unsaturated esters can lead to the formation of isoxazolidin-5-ones. Subsequent reduction of the N-O bond in these heterocycles provides a stereoselective route to valuable β-amino acids, which are important components of many pharmaceuticals.[3]

Potential in Drug Discovery

The cyclopentyl moiety is a common feature in many bioactive molecules, often introduced to modulate lipophilicity, metabolic stability, and binding affinity.[9] Therefore, this compound serves as a valuable building block for introducing this functional group during the synthesis of novel therapeutic agents. While not a drug itself, its utility lies in the efficient construction of more complex molecules that may exhibit a range of biological activities, from antibacterial to anticancer properties.[10][11]

Conclusion

This compound is a key synthetic intermediate whose value is derived from its versatile reactivity. While direct studies on its mechanism of action are not widely reported, its importance in modern organic and medicinal chemistry is evident through its role in constructing complex molecular architectures. The synthetic routes and applications described in this guide highlight its potential for researchers and scientists engaged in the discovery and development of novel chemical entities. The methodologies for its synthesis are robust and scalable, ensuring its accessibility for a wide range of research and development applications.[1]

References

-

Falk, E., Makai, S., Delcaillau, T., Gürtler, L., & Morandi, B. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. Angewandte Chemie International Edition, 59(47), 21064-21073. [Link]

-

PubChem. (n.d.). N-cyclopentylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Feuer, H., Vincent, Jr., B. F., & Bartlett, R. S. (1962). A Convenient Synthesis of N-Alkylhydroxylamines. Journal of the American Chemical Society, 84(19), 3771–3772. [Link]

-

Falk, E., Makai, S., Delcaillau, T., Gürtler, L., & Morandi, B. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]

-

Citarella, A., Sgrignani, J., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Journal of Medicinal Chemistry, 64(17), 12433-12458. [Link]

-

Carda, M., Murga, J., & Marco, J. A. (2002). Reaction between N-Alkylhydroxylamines and Chiral Enoate Esters: More Experimental Evidence for a Cycloaddition-like Process, a Rationale Based on DFT Theoretical Calculations, and Stereoselective Synthesis of New Enantiopure β-Amino Acids. The Journal of Organic Chemistry, 67(19), 6564–6572. [Link]

-

Hilton, J., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]

-

Feuer, H., Vincent, Jr., B. F., & Bartlett, R. S. (1962). A Convenient Synthesis of N-Alkylhydroxylamines. Journal of the American Chemical Society, 84(19), 3771–3772. [Link]

-

Rong, G., & Douglass, J. (2024). Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry, 89(12), 8767-8772. [Link]

-

Rong, G., & Douglass, J. (2024). Oxidative Syntheses of N, N-Dialkylhydroxylamines. The Journal of Organic Chemistry. [Link]

- Paparatto, G., & D'Aloisio, R. (1990). Process for the synthesis of a N,N-dialkyl-hydroxylamine. U.S.

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

ResearchGate. (n.d.). Hydroxylamine derivatives used for the synthesis of primary anilines. [Link]

-

González-Bacerio, J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17563–17573. [Link]

-

PubChem. (n.d.). N-cyclopropylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(cyclohexyliminomethylidene)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]